N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2S/c1-6-18-19-11(21-6)22-5-10(20)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWNIMKODYMXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H9ClF3N3OS2
- Molecular Weight : 367.8 g/mol
- CAS Number : Not specified in the search results but related compounds exist under different CAS numbers.
The compound's biological activity is largely attributed to the oxadiazole moiety, which has been shown to possess various pharmacological properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit:
- Anticancer Activity : The oxadiazole scaffold can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . These interactions can lead to reduced tumor growth and increased apoptosis in malignant cells.
- Antimicrobial Properties : Compounds containing oxadiazole derivatives have demonstrated antibacterial activity against a range of pathogens. Studies indicate that modifications to the oxadiazole structure can enhance its efficacy against Gram-positive and Gram-negative bacteria .
Biological Activity Data
Case Studies
- Anticancer Activity : In a study examining the effects of various 1,3,4-oxadiazole derivatives on cancer cell lines, it was found that specific structural modifications led to enhanced cytotoxicity against breast and lung cancer cells. The study highlighted the importance of structural diversity in optimizing anticancer activity .
- Antimicrobial Efficacy : A comparative analysis of this compound against standard antibiotics demonstrated superior activity against resistant strains of MRSA with an MIC lower than traditional treatments .
Comparison with Similar Compounds
Heterocyclic Core Modifications
The 1,3,4-oxadiazole ring in the target compound is a key pharmacophore. Replacing this with 1,3,4-thiadiazole (e.g., in : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanylacetamide) introduces a sulfur atom, increasing lipophilicity and altering electronic properties. Thiadiazoles often exhibit enhanced antimicrobial activity due to improved membrane penetration . Conversely, triazole-containing analogs (e.g., : triazole core) may offer better hydrogen-bonding interactions, influencing target selectivity .
Substituent Effects on the Aryl Group
- Trifluoromethyl vs. Chloro/Methoxy Groups : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects, enhancing receptor binding and metabolic resistance compared to simpler chloro or methoxy substituents (e.g., : 2-methoxy-5-chlorophenyl). However, bulkier groups like trifluoromethyl may reduce solubility, necessitating formulation adjustments .
- Positional Isomerism : Compounds with para-substituted chlorophenyl groups (e.g., : 4-chlorophenyl) showed moderate antimicrobial activity, while meta-substituted variants (e.g., : 3-chlorophenyl) displayed variable potency, suggesting steric and electronic factors critically modulate activity .
Toxicity and Solubility
- Toxicity : The target compound’s trifluoromethyl group could reduce cytotoxicity relative to ’s 6g and 6j (high toxicity from specific N-substituents) .
- Solubility : The oxadiazole core’s polarity may improve aqueous solubility compared to thiadiazoles, but the trifluoromethyl group’s hydrophobicity could counteract this, necessitating prodrug strategies .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a chloroacetyl chloride derivative with a substituted 1,3,4-oxadiazole precursor in the presence of triethylamine as a base. For example:
- Reagents : 5-methyl-1,3,4-oxadiazole-2-thiol, chloroacetyl chloride, triethylamine.
- Conditions : Reflux for 4–6 hours in anhydrous solvent (e.g., acetonitrile), monitored by TLC for reaction completion .
- Workup : The crude product is filtered, washed with cold solvent, and recrystallized using a non-polar solvent (e.g., pet-ether) .
Table 1 : Example Synthesis Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Chloroacetyl chloride | Triethylamine | Reflux | 4 h | ~75% |
Basic: How can structural confirmation be achieved post-synthesis?
Answer:
A multi-technique approach is essential:
- FTIR : Identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for acetamide, C-S bond at ~600–700 cm⁻¹) .
- NMR :
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ or oxadiazole moieties) .
Advanced: How can computational chemistry aid in understanding electronic properties?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can predict:
- HOMO-LUMO gaps : To assess reactivity and charge transfer (e.g., ΔE < 3 eV suggests high reactivity) .
- Molecular Electrostatic Potential (MESP) : Visualize electrophilic/nucleophilic regions, critical for designing derivatives with enhanced bioactivity .
- Solvent Affinity : Simulate interactions with solvents (e.g., acetone, ethanol) to optimize solubility .
Table 2 : Example DFT Results (Hypothetical)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -2.8 |
| HOMO-LUMO Gap | 3.4 |
Advanced: What strategies resolve contradictions in biological activity data?
Answer:
Discrepancies in antimicrobial or enzyme inhibition results may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Structural Isomerism : Verify purity via HPLC and X-ray crystallography to rule out undesired stereoisomers .
- Solubility Issues : Use co-solvents (e.g., DMSO-water mixtures) to ensure compound dispersion in biological assays .
Advanced: How is X-ray crystallography applied to confirm molecular geometry?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement; analyze bond lengths/angles (e.g., C-S bond ~1.78 Å, C=O ~1.21 Å) .
- Validation : Check R-factors (R₁ < 0.05) and residual electron density maps for structural accuracy .
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Modify the trifluoromethyl or oxadiazole groups to assess impact on bioactivity. For example, replacing CF₃ with Br may alter lipophilicity .
- Coordination Chemistry : Investigate metal-binding potential (e.g., with transition metals like Cu²⁺) to enhance enzyme inhibition .
- In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., bacterial DHFR) .
Basic: What solvents are optimal for solubility studies?
Answer:
Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s amide and oxadiazole moieties. Ethanol-water mixtures (1:1 v/v) are suitable for biological assays .
Advanced: How to analyze thermal stability for formulation?
Answer:
- TGA : Determine decomposition temperature (Td > 200°C suggests stability for storage).
- DSC : Identify melting points and polymorphic transitions (e.g., sharp endotherm at ~150–160°C) .
Advanced: What computational tools validate spectroscopic assignments?
Answer:
- Gaussian 16 : Simulate IR/NMR spectra and compare with experimental data .
- ChemDraw : Predict fragmentation patterns for mass spectrometry validation .
Basic: How to address limited public data on this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
